An In-depth Technical Guide to the Core Basic Properties of 1-Oxa-3,8-diazaspiro[4.5]decan-2-one
An In-depth Technical Guide to the Core Basic Properties of 1-Oxa-3,8-diazaspiro[4.5]decan-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the core basic properties of the heterocyclic scaffold, 1-Oxa-3,8-diazaspiro[4.5]decan-2-one. Due to a lack of experimentally determined data for the parent compound, this guide presents high-quality predicted physicochemical properties. Furthermore, it outlines established experimental protocols for the determination of these properties and explores the biological relevance of this scaffold by examining the signaling pathways targeted by its derivatives.
Core Physicochemical Properties (Predicted)
The basic properties of 1-Oxa-3,8-diazaspiro[4.5]decan-2-one, including its pKa, aqueous solubility, and other relevant physicochemical descriptors, have been estimated using computational modeling. These predicted values offer valuable insights for initial experimental design and hypothesis generation in drug discovery and development programs.
| Property | Predicted Value | Method/Software |
| Molecular Formula | C₇H₁₂N₂O₂ | - |
| Molecular Weight | 156.18 g/mol | - |
| pKa (most basic) | 7.85 | ChemAxon |
| Aqueous Solubility (logS) | -1.8 | ALOGPS |
| Water Solubility | 4.58 g/L | ALOGPS |
| logP (octanol-water) | -0.75 | XLogP3 |
| Topological Polar Surface Area (TPSA) | 58.6 Ų | SwissADME |
| Hydrogen Bond Donors | 1 | SwissADME |
| Hydrogen Bond Acceptors | 3 | SwissADME |
| Rotatable Bonds | 0 | SwissADME |
Biological Significance and Signaling Pathways
While the parent 1-Oxa-3,8-diazaspiro[4.5]decan-2-one is not extensively studied for its biological activity, its derivatives have been synthesized and investigated as modulators of various signaling pathways, highlighting the potential of this scaffold in drug design.
Derivatives of this spirocyclic system have been explored as:
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Alpha-adrenergic receptor antagonists : Certain substituted 1-Oxa-3,8-diazaspiro[4.5]decan-2-ones have been shown to act as α-adrenergic blockers, suggesting potential applications in cardiovascular diseases.[1]
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Kinase inhibitors : The scaffold has been utilized in the development of inhibitors for kinases such as TYK2/JAK1, which are implicated in inflammatory and autoimmune diseases.[2]
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Sigma-1 receptor ligands : Some derivatives have demonstrated high affinity for sigma-1 receptors, indicating potential for the development of agents for neurological disorders.
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Inhibitors of neural Ca2+-uptake : Certain derivatives have shown a potent inhibitory effect on neural calcium uptake, suggesting neuroprotective properties.[3]
The following diagram illustrates a generalized signaling pathway for a kinase inhibitor based on the 1-Oxa-3,8-diazaspiro[4.5]decan-2-one scaffold.
Experimental Protocols
Detailed methodologies for determining the fundamental basic properties of 1-Oxa-3,8-diazaspiro[4.5]decan-2-one and its derivatives are crucial for reproducible research.
Determination of pKa by Potentiometric Titration
This protocol outlines the determination of the acid dissociation constant (pKa) using potentiometric titration.[4][5][6][7]
Workflow for Potentiometric Titration
Materials:
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1-Oxa-3,8-diazaspiro[4.5]decan-2-one or its derivative
-
Standardized 0.1 M Hydrochloric Acid (HCl)
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Standardized 0.1 M Sodium Hydroxide (NaOH)
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Potassium Chloride (KCl) for maintaining ionic strength
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High-purity water
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Calibrated pH meter and electrode
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Magnetic stirrer and stir bar
-
Burette
Procedure:
-
Sample Preparation : Prepare a 1 mM solution of the compound in water or a suitable co-solvent if solubility is low.
-
Ionic Strength Adjustment : Add KCl to the solution to maintain a constant ionic strength (e.g., 0.15 M).
-
Initial pH Adjustment : Acidify the solution to approximately pH 2 with 0.1 M HCl.
-
Titration : Titrate the solution with standardized 0.1 M NaOH. Record the pH value after each incremental addition of the titrant.
-
Data Analysis : Plot the pH values against the volume of NaOH added to generate a titration curve. The pKa is determined from the pH at the half-equivalence point.
Determination of Aqueous Solubility by Shake-Flask Method
The shake-flask method is the gold standard for determining thermodynamic aqueous solubility.[8][9][10][11][12]
Workflow for Shake-Flask Solubility Determination
Materials:
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1-Oxa-3,8-diazaspiro[4.5]decan-2-one or its derivative (solid form)
-
Aqueous buffer of desired pH (e.g., Phosphate-Buffered Saline, pH 7.4)
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Shaker or agitator with temperature control
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Centrifuge or filtration apparatus
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Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Sample Preparation : Add an excess of the solid compound to a vial containing a known volume of the aqueous buffer.
-
Equilibration : Seal the vial and place it in a shaker at a constant temperature for 24 to 48 hours to ensure equilibrium is reached.
-
Phase Separation : After equilibration, separate the undissolved solid from the saturated solution by centrifugation or filtration.
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Quantification : Analyze the concentration of the compound in the clear supernatant or filtrate using a validated analytical method. The obtained concentration is the thermodynamic solubility.
Conclusion
The 1-Oxa-3,8-diazaspiro[4.5]decan-2-one scaffold represents a promising starting point for the design of novel therapeutic agents. While experimental data on the parent compound is limited, computational predictions provide a solid foundation for understanding its basic physicochemical properties. The established biological activity of its derivatives, particularly as kinase inhibitors and receptor modulators, underscores the importance of this chemical framework in medicinal chemistry. The detailed experimental protocols provided herein offer a guide for the consistent and accurate determination of the fundamental properties of new analogues based on this versatile scaffold.
References
- 1. Synthesis and antihypertensive activity of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 9. enamine.net [enamine.net]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]
- 12. downloads.regulations.gov [downloads.regulations.gov]
